OSI-027

Description

OSI-027 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Propriétés

IUPAC Name |

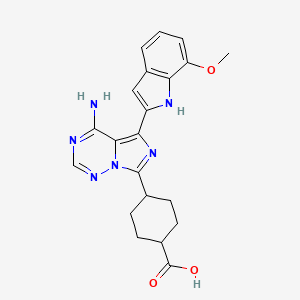

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROFGZPOBKIAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025951 | |

| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936890-98-1 | |

| Record name | OSI-027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSI-027 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSI-027 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OSI-027: A Technical Guide to its Mechanism of Action in the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-027 is a potent and selective, ATP-competitive small molecule inhibitor that uniquely targets both mTORC1 and mTORC2 complexes within the PI3K/AKT/mTOR signaling cascade. This dual inhibitory action distinguishes it from earlier allosteric mTOR inhibitors like rapamycin, which primarily affect mTORC1. By blocking both major mTOR complexes, this compound comprehensively abrogates downstream signaling, leading to the inhibition of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction to the PI3K/AKT/mTOR Pathway and this compound

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular network that governs a multitude of cellular processes, including cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 , which contains the regulatory protein Raptor, is sensitive to nutrients and growth factors and controls protein synthesis and cell growth by phosphorylating substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 , which includes the core component Rictor, is primarily activated by growth factors and is crucial for cell survival and cytoskeletal organization, partly through the phosphorylation and full activation of AKT at serine 473.

This compound was developed as a dual inhibitor of both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling compared to rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1 and can lead to a feedback activation of AKT.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of downstream signaling pathways.

Inhibition of mTORC1: By inhibiting mTORC1, this compound prevents the phosphorylation of its key substrates, 4E-BP1 and S6K1.[1][2] This leads to a reduction in protein synthesis and cell growth. The hypophosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.

Inhibition of mTORC2: this compound's inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (S473).[1][2] This phosphorylation is critical for the full activation of AKT. By blocking this step, this compound inhibits AKT-mediated signaling pathways that promote cell survival and proliferation. This action is a key differentiator from rapamycin, which does not inhibit mTORC2 and can paradoxically lead to increased AKT phosphorylation at S473 through the disruption of a negative feedback loop.[3]

The following diagram illustrates the central role of this compound in inhibiting the PI3K/AKT/mTOR pathway.

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Conditions | Reference |

| mTORC1 | 22 | Cell-free assay | [1][2] |

| mTORC2 | 65 | Cell-free assay | [1][2] |

| mTOR | 4 | Immunoprecipitated from HeLa cell lysates | [3] |

Table 2: Kinase Selectivity of this compound

| Kinase | % Inhibition at 1 µM this compound | Reference |

| PI3Kα | < 50% | [1][3] |

| PI3Kβ | < 50% | [1][3] |

| PI3Kγ | < 50% | [1][3] |

| DNA-PK | < 50% | [1][3] |

| 101 other kinases | < 50% | [3] |

This compound demonstrates over 100-fold selectivity for mTOR compared to PI3K isoforms and DNA-PK.[1][2]

Table 3: Cellular Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Features | IC50 for Cell Proliferation (µM) | Reference |

| BT-474 | Breast | PIK3CA mutant | 0.4 | [3] |

| IGR-OV1 | Ovarian | PTEN null | Not explicitly stated, but potent inhibition shown | [3] |

| MDA-MB-231 | Breast | KRAS mutant | 1.8 | [3] |

| COLO 205 | Colon | KRAS mutant | Not explicitly stated, but potent inhibition shown | [3] |

| GEO | Colon | Not specified | Not explicitly stated, but potent inhibition shown | [3] |

| U-87 MG | Glioblastoma | PTEN null | Not explicitly stated, but potent inhibition shown | [3] |

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

mTOR Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.

Protocol:

-

Preparation of mTOR Complexes:

-

HeLa cells are lysed in a CHAPS-based buffer (e.g., 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.5 mM orthovanadate, protease inhibitors, and 0.3% CHAPS) to maintain the integrity of the mTOR complexes.[1]

-

mTORC1 and mTORC2 are immunoprecipitated from the cell lysate using antibodies against Raptor and Rictor, respectively, or a general mTOR antibody.[3] The immunoprecipitates are captured on Protein G-coated plates.[1]

-

-

Kinase Reaction:

-

The immunoprecipitated mTOR complexes are washed and then incubated with this compound at various concentrations.

-

The kinase reaction is initiated by adding a reaction buffer containing ATP and a substrate, such as recombinant 4E-BP1.

-

-

Detection:

-

The phosphorylation of the substrate is measured using a phospho-specific antibody in an ELISA or by Western blotting.

-

The IC50 value is calculated from the dose-response curve of this compound concentration versus substrate phosphorylation.

-

Caption: Workflow for the mTOR kinase assay to determine this compound potency.

Western Blot Analysis for Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cells.

Protocol:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[3]

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat dry milk in TBS-T) and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins such as AKT (S473, T308), 4E-BP1 (T37/46, S65), S6K1 (T389), and S6 (S235/236).[3]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]

-

Band intensities are quantified to determine the relative levels of protein phosphorylation.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Cells are seeded in 96-well plates at an appropriate density.[4]

-

-

Compound Treatment:

-

After allowing the cells to adhere, they are treated with a range of concentrations of this compound for a period of 72 hours.[4]

-

-

Viability Measurement:

-

Cell viability is assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®).[4] The amount of ATP is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

The luminescence signal is read using a plate reader.

-

The IC50 for cell proliferation is calculated by plotting the percentage of cell viability against the log of the this compound concentration.

-

In Vivo Antitumor Activity and Pharmacodynamics

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound.

-

Antitumor Efficacy: this compound has shown robust antitumor activity in various human cancer xenograft models, including those with different genetic backgrounds such as PIK3CA mutations and PTEN loss.[3] In some models, this compound demonstrated superior efficacy compared to rapamycin.[2]

-

Pharmacodynamics: Oral administration of this compound to tumor-bearing mice resulted in a dose- and time-dependent inhibition of the phosphorylation of 4E-BP1 and AKT in tumor tissues.[3] This demonstrates that this compound effectively engages its targets in vivo, and the extent of target inhibition correlates with its antitumor activity.

Conclusion

This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2. Its mechanism of action, centered on the comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its development as an anticancer agent. The ability of this compound to inhibit both mTORC1 and mTORC2, including the rapamycin-insensitive mTORC2-mediated activation of AKT, represents a significant advantage over first-generation mTOR inhibitors. The data presented in this technical guide underscore the robust preclinical profile of this compound and provide a foundation for its continued investigation in clinical settings.

References

OSI-027: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-027 is a potent and selective, orally bioavailable small molecule inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes. Unlike rapalogs, which primarily inhibit mTORC1, this compound's dual inhibitory action prevents the feedback activation of Akt, a key survival pathway often upregulated upon mTORC1-selective inhibition. This comprehensive guide details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, providing a technical resource for researchers in oncology and cell signaling.

Introduction to mTOR Signaling and the Rationale for Dual Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates signals from various upstream pathways, including growth factors (e.g., insulin, IGF-1), amino acids, cellular energy status, and oxygen levels.[1][2][4] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][5]

-

mTORC1 controls protein synthesis and cell growth by phosphorylating key substrates such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2]

-

mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (S473).[1][6]

The frequent activation of the PI3K/Akt/mTOR pathway in human cancers has established mTOR as a validated therapeutic target.[5] However, first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), only allosterically inhibit mTORC1.[5][6] This partial inhibition can lead to a feedback loop that increases Akt signaling, potentially limiting their therapeutic efficacy.[7][8] this compound was developed to overcome this limitation by directly inhibiting the kinase activity of both mTORC1 and mTORC2, offering a more complete blockade of the mTOR pathway.[6]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of mTOR kinase.[9] By targeting the catalytic site of mTOR, it effectively blocks the activity of both mTORC1 and mTORC2.[6][9] This dual inhibition leads to:

-

Inhibition of mTORC1 signaling: this compound prevents the phosphorylation of 4E-BP1 and S6K1, leading to a reduction in protein synthesis and cell growth.[5][6]

-

Inhibition of mTORC2 signaling: this compound blocks the phosphorylation of Akt at S473, a crucial step for its full activation.[5][6] This abrogates the feedback activation of Akt seen with rapalogs.

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Quantitative Preclinical Data

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of both mTORC1 and mTORC2 in biochemical and cellular assays.[5][9] It exhibits significant selectivity for mTOR over other related kinases.[5][10]

| Target | Assay Type | IC50 (nmol/L) | Selectivity vs. PI3Kα, β, γ, DNA-PK | Reference |

| mTORC1 | Biochemical | 22 | >100-fold | [5] |

| mTORC2 | Biochemical | 65 | >100-fold | [5] |

| p4E-BP1 | Cellular (in BT-474 cells) | ~1000 | N/A | [6][9] |

In Vitro Anti-proliferative Activity

This compound effectively inhibits the proliferation of a diverse range of cancer cell lines, including those sensitive and insensitive to rapamycin.[6][11]

| Cell Line | Cancer Type | Rapamycin Sensitivity | This compound IC50 (µmol/L) | Reference |

| BT-474 | Breast | Sensitive | ~0.5 | [6] |

| MDA-MB-231 | Breast | Insensitive | ~2.5 | [6] |

| IGR-OV1 | Ovarian | N/A | ~1.0 | [6] |

In Vivo Antitumor Efficacy

In human tumor xenograft models, orally administered this compound has demonstrated robust, dose-dependent antitumor activity.[5][6]

| Xenograft Model | Cancer Type | This compound Dose | Outcome | Reference |

| MDA-MB-231 | Breast | 25 or 65 mg/kg, single dose | Concentration-dependent inhibition of p4E-BP1 and pAkt | [6] |

| COLO 205 | Colon | 65 mg/kg, once daily for 12 days | 100% median Tumor Growth Inhibition (TGI) with 37% regression | [6] |

| GEO | Colon | 65 mg/kg | Superior efficacy compared to rapamycin | [6][9] |

Note: In the COLO 205 model, rapamycin treatment (20 mg/kg i.p., d1-5, d8-12) resulted in 79% median TGI. The difference in efficacy between this compound and rapamycin was statistically significant (P < 0.001).[6]

Key Experimental Protocols

The following are summaries of key methodologies used in the preclinical characterization of this compound, based on published studies.[6][12]

Western Blot Analysis for Phosphoprotein Levels

This protocol is used to assess the inhibition of mTORC1 and mTORC2 downstream targets.

-

Cell Treatment: Cancer cell lines (e.g., BT-474, IGR-OV1, MDA-MB-231) are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2 hours).

-

Lysate Preparation: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key proteins (e.g., p4E-BP1 (T37/46), pAkt (S473), pS6 (S235/236)).

-

Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and growth of cancer cells.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a dose range of this compound or rapamycin for 72 hours.

-

Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®) which measures ATP levels.

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Antitumor Efficacy and Pharmacodynamics

This protocol evaluates the antitumor activity of this compound in a xenograft mouse model.

Caption: A typical workflow for a preclinical xenograft study.

-

Animal Model: Female athymic nude mice are used.

-

Tumor Implantation: Human cancer cells (e.g., COLO 205) are injected subcutaneously.

-

Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound, rapamycin).

-

Drug Administration: this compound is administered orally (e.g., by gavage) at the specified dose and schedule.

-

Efficacy Assessment: Tumor volumes and body weights are measured regularly. Tumor growth inhibition (TGI) is calculated at the end of the study.

-

Pharmacodynamic (PD) Analysis: At specified time points after the final dose, tumors are collected, snap-frozen, and processed for Western blot analysis to measure the levels of p4E-BP1 and pAkt.

Clinical Development

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors and lymphomas.[7][8] These studies aimed to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and pharmacodynamics.[7] While dose-dependent inhibition of mTORC1/2 was observed, achieving sustained target modulation in tumor tissue required doses that were not well-tolerated.[7]

Conclusion

This compound is a potent, selective, dual mTORC1/mTORC2 inhibitor that demonstrates significant preclinical antitumor activity. Its mechanism of action, which involves the complete shutdown of mTOR signaling and the prevention of Akt feedback activation, represents a rational therapeutic strategy. The data presented in this guide underscore the importance of dual mTORC1/mTORC2 inhibition and provide a foundational resource for further research and development in this area.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. cusabio.com [cusabio.com]

- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of this compound, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A first in man, dose-finding study of the mTORC1/mTORC2 inhibitor this compound in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

The Dual mTORC1/mTORC2 Inhibitor OSI-027: A Technical Guide to its Effects on Autophagy and Apoptosis Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-027 is a potent, orally bioavailable, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 allosterically, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both complexes.[4][5] This dual inhibition leads to a distinct and often more potent cellular response compared to mTORC1-selective inhibitors, making this compound a compound of significant interest in cancer research and drug development.[1][6] This technical guide provides an in-depth overview of the effects of this compound on two critical cellular processes: autophagy and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its frequent dysregulation in cancer makes it a prime therapeutic target.[1][7] mTOR exists in two functionally distinct complexes: mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), and it is a critical negative regulator of autophagy.[8][9] mTORC2 is a key activator of AKT, phosphorylating it at Serine 473, which is crucial for full AKT activation and subsequent cell survival signaling.[8][10] By inhibiting both arms of the mTOR pathway, this compound can induce both cytostatic and cytotoxic effects in cancer cells.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on cell proliferation and apoptosis in various cancer cell lines.

| Parameter | Value | Assay Condition | Reference |

| mTORC1 Biochemical IC₅₀ | 22 nM | Cell-free assay | [1][2] |

| mTORC2 Biochemical IC₅₀ | 65 nM | Cell-free assay | [1][2] |

| mTOR Kinase IC₅₀ | 4 nM | HeLa cell lysate immunoprecipitation assay | [10][] |

| Selectivity vs. PI3Kα,β,γ | >100-fold | Biochemical assays | [1][6] |

Table 1: Biochemical Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against mTORC1, mTORC2, and the overall mTOR kinase, as well as its selectivity over related PI3K isoforms.

| Cell Line | Cancer Type | Rapamycin Sensitivity | This compound IC₅₀ (µM) | Reference |

| BT-474 | Breast Cancer | Sensitive | 0.4 | [10][12] |

| IGR-OV1 | Ovarian Cancer | - | - | [10] |

| MDA-MB-231 | Breast Cancer | Insensitive | - | [10] |

| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | - | 0.6 - 1.3 (at 48h) | [4] |

| Various Lines | Various | Insensitive | 0.4 - 4.5 | [6] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table shows the IC₅₀ values of this compound for cell proliferation inhibition in a range of cancer cell lines, including those sensitive and insensitive to rapamycin.

| Cell Line | Cancer Type | Assay | Observation | Reference |

| IGR-OV1 | Ovarian Cancer | Caspase-3/7 Activity | Concentration-dependent increase | [10] |

| BT-474 | Breast Cancer | Caspase-3/7 Activity | Concentration-dependent increase | [10] |

| IGR-OV1 | Ovarian Cancer | Sub-G1 Fraction | Significant increase (40% at 20 µM) | [10] |

| PANC-1 | Pancreatic Cancer | TUNEL Assay | Dose-dependent increase in TUNEL-positive cells | [13] |

| MIA PaCa-2 | Pancreatic Cancer | TUNEL Assay | Dose-dependent increase in TUNEL-positive cells | [13] |

| PANC-1 | Pancreatic Cancer | Caspase-3 Activity | Increased activity | [13] |

| Jeko, Mino | Lymphoid Malignancies | Annexin V/PI Staining | Increased apoptosis | [8] |

| Jeko, Mino, MCL samples | Lymphoid Malignancies | PARP Cleavage | Increased cleavage | [8] |

Table 3: Pro-apoptotic Effects of this compound. This table summarizes the induction of apoptosis by this compound in various cancer cell lines, as measured by different apoptosis assays.

Signaling Pathways Affected by this compound

Autophagy Signaling

This compound induces autophagy by inhibiting mTORC1, which is a key negative regulator of this process.[5][9] Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex (ULK1/Atg13/FIP200), thereby preventing the initiation of autophagy. Inhibition of mTORC1 by this compound relieves this inhibition, leading to the activation of the ULK1 complex and the subsequent cascade of events that result in the formation of the autophagosome.[9] This includes the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagy activation.[9]

Caption: this compound induces autophagy via mTORC1 inhibition.

Apoptosis Signaling

The induction of apoptosis by this compound is a consequence of its dual inhibition of mTORC1 and mTORC2.[8] Inhibition of mTORC2 leads to decreased phosphorylation and activation of AKT at Serine 473.[8] Reduced AKT activity results in the dephosphorylation and activation of pro-apoptotic proteins such as the FoxO family of transcription factors, which can upregulate pro-apoptotic BH3-only proteins like PUMA and Bim.[8] This shifts the balance of Bcl-2 family proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-3 and PARP cleavage.[8][13]

Caption: this compound induces apoptosis via mTORC1/2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 24, or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6K1 (Thr389), LC3B, cleaved caspase-3, and total protein counterparts) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or control for a specified duration (e.g., 48 hours).

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage and the luminescent signal to stabilize.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the fold induction of caspase activity by normalizing the signal from treated cells to that of vehicle-treated controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells in culture with this compound or control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound represents a significant advancement over first-generation mTOR inhibitors due to its dual targeting of mTORC1 and mTORC2. Its ability to potently inhibit both complexes leads to the induction of both autophagy and apoptosis in a variety of cancer models. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and the intricate signaling networks it modulates. A thorough understanding of its mechanism of action is critical for its rational application in preclinical studies and for the design of effective combination therapies in clinical settings.

References

- 1. Preclinical characterization of this compound, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Optochemical Control of mTOR Signaling and mTOR-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The Antipancreatic Cancer Activity of this compound, a Potent and Selective Inhibitor of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

OSI-027: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] As a critical node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, mTOR represents a key therapeutic target.[1][2][4] This technical guide provides an in-depth analysis of the selectivity profile of this compound against a broad range of kinases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound demonstrates potent inhibition of both mTORC1 and mTORC2, with a high degree of selectivity against other related kinases, particularly within the PI3K family.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases.

| Kinase Target | IC50 (nM) | Assay Type | Source |

| mTORC1 | 22 | Biochemical | [2][3] |

| mTORC2 | 65 | Biochemical | [2][3] |

| mTOR (from HeLa cell lysate) | 4 | Biochemical | [1][5] |

| PI3Kα | >100-fold less potent than mTOR | Biochemical | [1][2] |

| PI3Kβ | >100-fold less potent than mTOR | Biochemical | [1][2] |

| PI3Kγ | >100-fold less potent than mTOR | Biochemical | [2][3] |

| DNA-PK | >100-fold less potent than mTOR | Biochemical | [1][2] |

Furthermore, to assess its broader kinome selectivity, this compound was screened against a panel of 101 kinases at a concentration of 1 µM, where it did not inhibit any kinase by more than 50%.[1][6] An additional screen against 37 kinases at a concentration of 100 µM ATP also showed no significant inhibition.[1][6]

Signaling Pathway Context

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.

Experimental Protocols

The determination of this compound's kinase selectivity involved several key experimental procedures. Below are detailed methodologies for the biochemical assays used to ascertain its potency and selectivity.

mTOR Kinase Activity Assay (Immunoprecipitation-based)

This assay measures the inhibition of mTOR kinase activity using native mTOR complexes immunoprecipitated from cell lysates.

1. Cell Lysate Preparation:

- HeLa cells are cultured and harvested.

- Cells are lysed in a buffer containing 50 mM HEPES (pH 7.5) and 150 mM NaCl.[3]

- The lysate is cleared by centrifugation at 13,000 x g for 10 minutes to remove cellular debris.[3]

2. Immunoprecipitation of mTOR Complexes:

- Protein G-coated 384-well plates are incubated with an anti-mTOR antibody (0.25 µg per well) in buffer for 1 hour at 4°C.[3]

- 40 µg of the cleared HeLa cell lysate is added to each well and incubated overnight at 4°C to allow the antibody to capture mTOR complexes.[3]

- To assess mTORC1 and mTORC2 activity specifically, immunoprecipitation can be performed with anti-Raptor or anti-Rictor antibodies, respectively.[1]

- Plates are washed three times with lysis buffer and twice with an immunoprecipitation wash buffer.[3]

3. Kinase Reaction and Inhibition:

- This compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.[3]

- The kinase reaction is initiated by adding a reaction mixture containing 150 ng of His-tagged 4E-BP1 as a substrate and 100 µM ATP in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 4 mM MnCl2, 10 mM β-mercaptoethanol, and 200 µM vanadate).[3]

- The reaction is incubated for 30 minutes at room temperature.[3]

4. Detection of Substrate Phosphorylation:

- The reaction is stopped, and the mixture is transferred to a Ni-chelate coated plate to capture the His-tagged 4E-BP1 substrate.[3]

- Phosphorylation of 4E-BP1 is detected using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).[3]

- A secondary HRP-conjugated antibody is then added, followed by a chemiluminescent substrate to generate a signal proportional to the kinase activity.[3]

- The IC50 values are calculated from the dose-response curves.

The following diagram illustrates the workflow for the immunoprecipitation-based mTOR kinase assay.

Caption: Workflow for the immunoprecipitation-based mTOR kinase activity and inhibition assay.

Broad Kinase Panel Screening

To determine the broader selectivity of this compound, high-throughput kinase profiling assays were employed.

-

Caliper Kinase Profiling Assays: this compound was tested at a concentration of 1 µM against a panel of 101 kinases.[1][6] These assays typically utilize a microfluidic mobility-shift format to separate phosphorylated and non-phosphorylated substrates.

-

Invitrogen Kinase Profiling: Further selectivity was assessed against a panel of 37 kinases at an ATP concentration of 100 µM.[1][6]

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective dual inhibitor of mTORC1 and mTORC2. Its selectivity profile, characterized by potent inhibition of its primary targets and minimal off-target activity against a wide array of other kinases, underscores its potential as a precisely targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in further preclinical and clinical research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical characterization of this compound, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

The Role of OSI-027 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3][4][5][6] As a central regulator of cell growth, proliferation, and survival, mTOR is a validated target in oncology.[2][3][5] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound's dual inhibitory action prevents the feedback activation of AKT, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][3][7] This comprehensive inhibition ultimately impacts cell cycle progression, predominantly inducing a G0/G1 phase arrest in cancer cells.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to this compound and the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[2][5][9] These complexes act as master regulators of cellular processes, integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and cell proliferation.[10][11][12][13] The PI3K/AKT/mTOR pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[2][5]

This compound is an ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2.[4][7] Its chemical name is 4,5,7-trisubstituted imidazo[5,1-f]triazine.[1] By inhibiting both complexes, this compound overcomes a key limitation of first-generation mTOR inhibitors like rapamycin, which only allosterically inhibit mTORC1 and can lead to a feedback activation of AKT via mTORC2.[2][7]

Mechanism of Action: How this compound Induces Cell Cycle Arrest

This compound exerts its effect on cell cycle progression primarily by inducing a G0/G1 phase arrest.[7][8] This is achieved through the inhibition of key downstream effectors of both mTORC1 and mTORC2 that are critical for the G1 to S phase transition.

Inhibition of mTORC1 Signaling

mTORC1 promotes cell growth and proliferation by phosphorylating and activating S6 kinase 1 (S6K1) and inhibiting the translation repressor 4E-binding protein 1 (4E-BP1).[10] The phosphorylation of 4E-BP1 releases it from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of mRNAs encoding proteins essential for cell cycle progression, such as cyclin D1.[14][15][16][17]

By inhibiting mTORC1, this compound prevents the phosphorylation of S6K1 and 4E-BP1.[2][5] This leads to reduced protein synthesis, including a decrease in the levels of cyclin D1.[14] Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase of the cell cycle.[14][18][19][20] Reduced levels of cyclin D1 result in decreased CDK4/6 activity, leading to the accumulation of hypophosphorylated retinoblastoma (Rb) protein, which in turn sequesters the E2F transcription factor and prevents the expression of genes required for S-phase entry.

Inhibition of mTORC2 Signaling

mTORC2 is a key regulator of cell survival and proliferation through its phosphorylation and activation of AKT at serine 473.[2][5][7] Activated AKT has numerous downstream targets that promote cell cycle progression. This compound's inhibition of mTORC2 prevents this critical activating phosphorylation of AKT.[2][5][7] This disruption of mTORC2-AKT signaling contributes to the overall anti-proliferative effect and reinforces the G1 arrest.

Quantitative Data on this compound's Effects

The anti-proliferative and cell cycle arrest effects of this compound have been quantified in numerous cancer cell lines.

Anti-proliferative Activity

This compound has demonstrated potent inhibition of cell proliferation across a wide range of cancer cell lines, including those sensitive and insensitive to rapamycin.

| Cell Line | Cancer Type | Proliferation IC50 (µM) |

| BT-474 | Breast Cancer | Not explicitly stated, but sensitive |

| IGR-OV1 | Ovarian Cancer | Not explicitly stated, but sensitive |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but sensitive |

| U937 | Acute Myeloid Leukemia | Not explicitly stated |

| KG-1 | Acute Myeloid Leukemia | Not explicitly stated |

| KBM-3B | Acute Myeloid Leukemia | Not explicitly stated |

| ML-1 | Acute Myeloid Leukemia | Not explicitly stated |

| HL-60 | Acute Myeloid Leukemia | Not explicitly stated |

| MEG-01 | Acute Myeloid Leukemia | Not explicitly stated |

| SQ20B | Head and Neck Cancer | 1.3 |

| Caki1 | Kidney Cancer | 1.9 |

| SKHEP1 | Liver Cancer | 3.2 |

| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 0.6 - 1.3 (at 48h) |

| SNU-449 | Hepatocellular Carcinoma | ~1-8 (range for various HCC lines) |

Data compiled from multiple sources.[1][2][4][7][8]

Cell Cycle Arrest

Treatment with this compound leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.

| Cell Line | Treatment | % of Cells in G0/G1 Phase |

| SNU-449 | DMSO (Control) | 67.29% |

| SNU-449 | This compound (Dose-dependent) | up to 89.31% |

Data from a study on hepatocellular carcinoma cells.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on the cell cycle are provided below.

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling to halt cell cycle progression.

Caption: Experimental workflow for analyzing cell cycle distribution after this compound treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound (and vehicle control, e.g., DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 values by plotting the dose-response curves.[2][4]

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines treated with this compound or vehicle control

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells on ice for at least 2 hours or at -20°C overnight.[21]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.[21]

-

Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[21]

-

Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.

-

Analyze the data using appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound's dual inhibition of mTORC1 and mTORC2 provides a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, leading to a potent anti-proliferative effect in a broad range of cancer cell lines. A key mechanism underlying this effect is the induction of cell cycle arrest, predominantly in the G0/G1 phase. This is achieved by disrupting the signaling cascades that control the synthesis of essential cell cycle proteins like cyclin D1. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate and leverage the cell cycle-modulating properties of this compound in preclinical and clinical settings.

References

- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Preclinical characterization of this compound, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell cycle regulation by the nutrient-sensing mammalian target of rapamycin (mTOR) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle regulation by the nutrient-sensing mammalian target of rapamycin (mTOR) pathway. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR Inhibitors | EurekAlert! [eurekalert.org]

- 16. Frontiers | Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells [frontiersin.org]

- 17. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Targeting mTOR to overcome resistance to hormone and CDK4/6 inhibitors in ER-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancer.wisc.edu [cancer.wisc.edu]

Investigating the Downstream Targets of OSI-027: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-027 is a potent and selective, orally bioavailable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Unlike rapamycin and its analogs, which primarily act as allosteric inhibitors of mTORC1, this compound is an ATP-competitive inhibitor of the mTOR kinase domain, leading to a more comprehensive blockade of mTOR signaling.[4][5] This guide provides a detailed overview of the downstream targets of this compound, presenting quantitative data on its effects, outlining key experimental protocols for target validation, and visualizing the associated signaling pathways.

Introduction to this compound and the mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in human cancers.[1][2][3] mTOR, a serine/threonine protein kinase, functions as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][2][3][6]

-

mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[7]

-

mTORC2 consists of mTOR, Rictor, GβL, Sin1, and PRR5/Protor-1. It is a key regulator of cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of AKT.[7]

This compound's ability to inhibit both mTORC1 and mTORC2 offers a therapeutic advantage over first-generation mTOR inhibitors (rapalogs) by preventing the feedback activation of AKT that can occur with mTORC1-selective inhibition.[3]

Primary Downstream Targets of this compound

This compound exerts its cellular effects by inhibiting the phosphorylation of key downstream substrates of both mTORC1 and mTORC2.

mTORC1 Downstream Targets

The primary and best-characterized downstream effectors of mTORC1 that are inhibited by this compound are:

-

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the cap-binding protein eIF4E, thereby suppressing cap-dependent mRNA translation.[8][9] mTORC1 phosphorylation of 4E-BP1 causes its dissociation from eIF4E, permitting translation to proceed. This compound treatment leads to a dose-dependent decrease in the phosphorylation of 4E-BP1 at key residues such as Thr37/46.[1][10]

-

Ribosomal Protein S6 Kinase 1 (S6K1): S6K1 is another crucial substrate of mTORC1 that, upon activation, phosphorylates several targets, including the ribosomal protein S6 (S6), to promote protein synthesis and cell growth.[8] this compound effectively inhibits the phosphorylation of S6K1 at residues like Thr389.[3]

mTORC2 Downstream Targets

The principal downstream target of mTORC2 affected by this compound is:

-

AKT (Protein Kinase B): mTORC2 is the primary kinase responsible for phosphorylating AKT at Ser473, a critical step for its full activation.[10] Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and regulates cell growth and proliferation. This compound treatment results in a significant reduction in AKT phosphorylation at Ser473.[1][2][3]

Quantitative Analysis of this compound's Effects

The inhibitory activity of this compound has been quantified in various preclinical models.

| Parameter | Value | Assay Type | Reference |

| mTORC1 IC50 | 22 nM | Cell-free biochemical assay | [1][2][11][12] |

| mTORC2 IC50 | 65 nM | Cell-free biochemical assay | [1][2][11][12] |

IC50: Half-maximal inhibitory concentration

| Cell Line | Downstream Target | Effect | Concentration | Reference |

| BT-474 (Breast Cancer) | p-AKT (S473) | Dose-dependent inhibition | IC50 ~0.4 µM | [3] |

| IGF-1 stimulated MDA-MB-231 (Breast Cancer) | p-AKT (S473) | Inhibition | Not specified | [3] |

| Various Cancer Cell Lines | p-4E-BP1 (T37/46) | Inhibition | 20 µM | [3] |

| Various Cancer Cell Lines | p-AKT (S473) | Inhibition | 20 µM | [3] |

| Jeko (Lymphoma Xenograft) | p-4E-BP1, p-S6, p-AKT (S473) | Profound inhibition | Not specified | [10] |

Cellular Consequences of this compound Treatment

The inhibition of these downstream targets by this compound leads to several key cellular outcomes:

-

Inhibition of Protein Synthesis: By blocking the 4E-BP1 and S6K1 pathways, this compound leads to a potent suppression of protein synthesis, which is more pronounced than that observed with rapamycin.[1]

-

Induction of Apoptosis: Through the inhibition of the pro-survival AKT signaling pathway, this compound can induce programmed cell death in cancer cells, particularly those with activated PI3K/AKT signaling.[1][2][4]

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Inhibition of mTORC1 by this compound can induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles depending on the cellular context.[4][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the downstream targets of this compound.

Western Blot Analysis of Protein Phosphorylation

This is the most common method to assess the activity of the mTOR pathway.

Objective: To determine the phosphorylation status of mTORC1 and mTORC2 downstream targets (e.g., p-4E-BP1, p-S6K1, p-AKT) in response to this compound treatment.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of 4E-BP1, S6K1, AKT, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 2, 8, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT S473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, etc.) using a plate reader.

-

Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value.

Visualizing the Signaling Pathways and Workflows

This compound Mechanism of Action

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.

Experimental Workflow for Target Validation

Caption: Workflow for validating the downstream effects of this compound on cancer cells.

Conclusion

This compound is a potent dual mTORC1 and mTORC2 inhibitor that effectively blocks the phosphorylation of key downstream targets, including 4E-BP1, S6K1, and AKT. This comprehensive inhibition of the mTOR pathway leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the mechanism of action of this compound and other mTOR inhibitors. The continued exploration of the downstream effects of dual mTORC1/mTORC2 inhibitors is crucial for the development of more effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical characterization of this compound, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Optochemical Control of mTOR Signaling and mTOR-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Antipancreatic Cancer Activity of this compound, a Potent and Selective Inhibitor of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

OSI-027: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor for Probing mTOR Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that integrates a wide array of cellular signals to regulate fundamental processes such as cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[1][2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream effectors and cellular functions.[1][2] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This limitation can lead to feedback activation of pro-survival signaling through Akt. OSI-027 is a potent, orally bioavailable, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby effectively inhibiting both mTORC1 and mTORC2.[1][3][4][5] This dual inhibitory action makes this compound a valuable chemical probe for elucidating the comprehensive roles of mTOR signaling and a promising candidate for anticancer drug development. This technical guide provides a detailed overview of this compound, including its mechanism of action, biochemical and cellular activity, and protocols for its use in key experimental assays.

Introduction to this compound

This compound, also known as ASP4786, CERC-006, or AEVI-006, is a selective and potent dual inhibitor of mTORC1 and mTORC2.[6] Its chemical name is trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1][3][7]triazin-7-yl]-cyclohexanecarboxylic acid.[5][8] Unlike rapamycin and its analogs, which are allosteric inhibitors of mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[6][9] This dual inhibition profile allows for a more complete blockade of the mTOR signaling pathway, overcoming some of the limitations of rapalogs, such as the feedback activation of Akt.

Mechanism of Action

This compound binds to the ATP-binding site in the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. By inhibiting mTORC1, this compound blocks the phosphorylation of key effectors such as 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1), leading to the suppression of protein synthesis and cell growth.[1][9] Concurrently, by inhibiting mTORC2, this compound prevents the phosphorylation of Akt at Serine 473, which is crucial for its full activation.[1][10] This inhibition of Akt, a central node in cell survival signaling, contributes to the pro-apoptotic effects of this compound.

Quantitative Data on this compound Activity

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of both mTORC1 and mTORC2. Its selectivity for mTOR over other related kinases, such as the class I phosphoinositide 3-kinases (PI3Ks), is a key feature that makes it a precise chemical probe.

| Target | IC50 (nM) | Assay Type | Reference |

| mTORC1 | 22 | Cell-free | [1][6] |

| mTORC2 | 65 | Cell-free | [1][6] |

| mTOR | 4 | Immunoprecipitation | [3] |

| PI3Kα | >100-fold selectivity for mTOR | Biochemical | [1] |

| PI3Kβ | >100-fold selectivity for mTOR | Biochemical | [1] |

| PI3Kγ | >100-fold selectivity for mTOR | Biochemical | [1] |

| DNA-PK | >100-fold selectivity for mTOR | Biochemical | [1] |

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

| Cell Line | IC50 (µM) for Proliferation Inhibition | Cancer Type | Reference |

| Rapamycin-sensitive | 0.4 - 4.5 | Various | [9] |

| Rapamycin-insensitive | 0.4 - 4.5 | Various | [9] |

| In Vivo Model | Treatment | Outcome | Reference |

| SKOV-3 Ovarian Xenograft | 50 mg/kg, once daily for 14 days | 100% median tumor growth inhibition (TGI) with 15% regression | [3] |

| GEO Colon Xenograft | 65 mg/kg, once daily for 14 days | 95% median TGI | [3] |

| COLO 205 Colon Xenograft | This compound vs. Rapamycin | This compound showed superior efficacy | [1][3] |

Detailed Experimental Protocols

Western Blot Analysis for mTOR Signaling

This protocol is designed to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

-

Cell Lines: Cancer cell lines of interest (e.g., BT-474, IGR-OV1, MDA-MB-231).[3]

-

This compound: Dissolved in DMSO at a stock concentration of 10 mM.[3]

-

Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[11]

-

Primary Antibodies (1:1000 dilution in 3% BSA): [3]

-

Phospho-4E-BP1 (T37/46)

-

4E-BP1

-

Phospho-Akt (S473)

-

Akt

-

Phospho-S6K1 (T389)

-

S6K1

-

GAPDH or β-actin (loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a nitrocellulose or PVDF membrane.[3]

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay

This assay measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cell Lines: Cancer cell lines of interest.

-

This compound: Diluted in culture medium to desired concentrations.

-

96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega). [3]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[3]

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[3]

-

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nu/nu).

-

Cancer cell line for implantation.

-

This compound: Formulated for oral gavage (e.g., in 20% Trappsol).[3]

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer this compound or vehicle control orally at the desired dose and schedule (e.g., daily).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.

Conclusion

This compound is a powerful and selective chemical probe for investigating the complex roles of mTOR signaling. Its ability to inhibit both mTORC1 and mTORC2 provides a significant advantage over rapalogs for a more complete and nuanced understanding of the mTOR pathway. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to the advancement of our knowledge in mTOR biology and the development of novel therapeutic strategies. The potent anti-tumor activity of this compound in preclinical models underscores its potential as a next-generation mTOR-targeted therapy.[1][3]

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. Preclinical characterization of this compound, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

OSI-027: A Dual mTORC1/mTORC2 Inhibitor Reshaping the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-027, a potent and selective dual inhibitor of mTORC1 and mTORC2, has demonstrated significant anti-tumor activity in a range of preclinical models.[1][2] Beyond its direct effects on cancer cell proliferation and survival, emerging evidence highlights the critical role of the mTOR signaling pathway in modulating the complex cellular and non-cellular components of the tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on the TME, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to support further research and drug development efforts.

Introduction: The Central Role of mTOR in the Tumor Microenvironment

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[2] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1] The TME, a complex ecosystem of cancer cells, immune cells, fibroblasts, endothelial cells, and the extracellular matrix (ECM), is profoundly influenced by mTOR signaling.[3] This pathway governs the function and differentiation of various immune cell populations, promotes angiogenesis, and influences the activity of cancer-associated fibroblasts (CAFs).[3][4]

This compound distinguishes itself from earlier mTOR inhibitors like rapamycin by targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[2] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, overcoming some of the resistance mechanisms associated with mTORC1-specific inhibitors.[2] This guide will explore the multifaceted effects of this compound on the key components of the TME.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound is an orally bioavailable small molecule that competitively inhibits the kinase activity of both mTORC1 and mTORC2.[5] This leads to the downstream inhibition of key effector molecules involved in protein synthesis, cell growth, and survival.

mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of its primary substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] The dephosphorylation of 4E-BP1 leads to the suppression of cap-dependent mRNA translation, a critical step in the synthesis of proteins required for cell growth and proliferation.[6]